molecular formula C22H18ClN5OS B2599009 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 893913-08-1

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2599009
CAS No.: 893913-08-1
M. Wt: 435.93
InChI Key: VJOQYCKRWUFBFE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position. A thioether linkage connects the pyrimidine ring to an ethanone moiety, which is further attached to a 3,4-dihydroquinoline group.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQYCKRWUFBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that incorporates both pyrazolo[3,4-d]pyrimidine and dihydroquinoline moieties. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6O3SC_{20}H_{21}ClN_6O_3S with a molecular weight of 460.94460.94 g/mol. The presence of the chlorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold indicates potential interactions with various biological targets.

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, several studies have focused on their role as epidermal growth factor receptor inhibitors (EGFRIs) :

  • Mechanism : These compounds target the EGFR pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor cell viability.
  • Case Study : A study by Aly et al. (2022) demonstrated that newly synthesized pyrazolo[3,4-d]pyrimidine derivatives showed promising results against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy as anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : The thioether linkage in its structure may contribute to its ability to disrupt microbial membranes or interfere with essential metabolic pathways.
  • Research Findings : A compendium of synthesized organic compounds highlighted that derivatives containing similar scaffolds showed potent antifungal activity against pathogens like Fusarium oxysporum and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties:

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis may underlie these effects.
  • Case Study : A study indicated that pyrazole derivatives exhibited significant inhibition of inflammation markers in vitro, suggesting potential for treating inflammatory diseases .

Data Summary

Biological ActivityMechanismReference
AnticancerEGFR inhibition
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryCOX inhibition

Scientific Research Applications

Inhibition of Epidermal Growth Factor Receptor (EGFR)

One of the primary applications of pyrazolo[3,4-d]pyrimidine derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that compounds with similar structures exhibit potent inhibitory effects on EGFR, leading to reduced cell proliferation in various cancer cell lines. For instance, new derivatives designed based on this scaffold have demonstrated promising results against EGFR-positive tumors, showcasing their potential as anticancer agents .

CDK2 Inhibition

Another significant application of pyrazolo[3,4-d]pyrimidine derivatives is their ability to inhibit cyclin-dependent kinase 2 (CDK2). This kinase is essential for cell cycle regulation and is often overactive in cancer cells. Compounds derived from this scaffold have been synthesized and evaluated for their CDK2 inhibitory activity, showing substantial efficacy in inhibiting tumor growth in preclinical models .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can modulate inflammatory pathways by inhibiting specific kinases involved in inflammatory responses. For example, compounds similar to the one discussed have been reported to exhibit significant anti-inflammatory activity by targeting pathways such as NF-kB and MAPK .

Antioxidant Activity

The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with chronic diseases . The incorporation of thiol groups in the structure enhances these antioxidant activities.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is vital for developing more effective derivatives. The compound can be synthesized through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds followed by cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core .

Table: Structure-Activity Relationship Insights

Compound StructureBiological ActivityReference
Pyrazolo[3,4-d]pyrimidineEGFR Inhibition
Dihydroquinoline DerivativeCDK2 Inhibition
Thioether SubstitutedAnti-inflammatory

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Implications

Compound Name/Structure Core Heterocycle Key Substituents/Features Implications
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, thioether, dihydroquinoline-ethanone Balanced lipophilicity; potential for hydrogen bonding and kinase inhibition
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Pyrazolo-thiazolo-pyrimidine Fused thiazole ring Reduced solubility due to fused rings; altered electronic properties
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Pyrazolo-thieno-pyrimidine Thieno[3,2-d]pyrimidine core Enhanced π-π stacking potential; possible improved metabolic stability
Chromen-4-one derivatives () Pyrazolo-pyrimidine-chromenone Fluorophenyl, chromen-4-one Increased lipophilicity and metabolic stability (fluorine effect)
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () Pyrido-pyrimidinone Pyridine ring, piperidinyl/benzonitrile groups Improved solubility; potential for CNS penetration due to smaller groups
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () Pyrazolo-pyrimidine-sulfonyl Methanesulfonylphenyl, piperidinyl linker Strong electron-withdrawing effects; enhanced enzyme inhibition
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C23H19ClN6OS 463.95* Thioether, dihydroquinoline, chlorophenyl
2-(4-BENZYLPIPERAZIN-1-YL)-7-(4-CHLOROPHENYL)THIENO[3,2-D]PYRIMIDIN-4(3H)-ONE () C23H21ClN4OS 437.00 Thieno-pyrimidine, chlorophenyl
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () C20H18ClN5 363.84 Ethylamine linker, chlorophenyl
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone () C27H23ClN4O3S2 559.08 Thieno-pyrimidine, dimethoxyisoquinoline

*Calculated based on structural analysis; exact value may vary.

Q & A

Q. Which crystallographic techniques refine 3D structure determination?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX-97 and refine with Olex2. Validate hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .

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